1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-

Stereoselective Synthesis Intramolecular Carbolithiation Indane Cyclization

1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- (CAS 26561-33-1), commonly named cis-1,3-dimethylindane, is a C2-symmetric chiral indane derivative bearing two methyl substituents in a cis configuration on the saturated five-membered ring. It belongs to the bicyclic hydrocarbon class of indanes and is employed primarily as a stereodefined building block in total synthesis and organometallic chemistry.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 26561-33-1
Cat. No. B12781238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-
CAS26561-33-1
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C12)C
InChIInChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+
InChIKeyIIJUYSSJMAITHJ-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Dimethylindane (CAS 26561-33-1): Stereochemical Identity and Core Benchmarks for Research Procurement


1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- (CAS 26561-33-1), commonly named cis-1,3-dimethylindane, is a C2-symmetric chiral indane derivative bearing two methyl substituents in a cis configuration on the saturated five-membered ring. It belongs to the bicyclic hydrocarbon class of indanes and is employed primarily as a stereodefined building block in total synthesis and organometallic chemistry [1]. Its procurement in isomerically pure form is essential because the cis geometry directly governs conformational preferences, spectroscopic properties, and reactivity outcomes that cannot be achieved with the trans isomer or stereorandom mixtures [2].

Why Unspecified or Trans-1,3-Dimethylindane Cannot Replace the Cis Isomer in Stereosensitive Workflows


1,3-Dimethylindane exists as two diastereomers—cis (CAS 26561-33-1) and trans (CAS 40324-83-2)—that are not interchangeable in stereoselective synthesis. Radical-mediated cyclization routes yield only a modest ~2:1 cis/trans ratio, whereas intramolecular carbolithiation of alkyllithium intermediates delivers the cis isomer with a 12:1 selectivity, demonstrating that the cis isomer demands a distinct, optimized synthetic protocol for practical procurement [1]. Furthermore, the cis geometry enforces a specific conformation in organometallic complexes that produces first-order NMR spectral resolution not observed for the trans isomer, directly impacting characterization and catalytic application [2]. Substituting the trans isomer or a stereochemical mixture therefore introduces irreproducible reactivity and spectroscopic ambiguity.

cis-1,3-Dimethylindane (CAS 26561-33-1): Head-to-Head Quantitative Differentiation Evidence


Intramolecular Carbolithiation Achieves a 12:1 cis/trans Ratio vs. ~2:1 for Radical Cyclization

The intramolecular carbolithiation of the alkyllithium derived from 2-(2-iodo-1-methylethyl)styrene provides cis-1,3-dimethylindane with a cis/trans ratio of 12, representing a 6-fold improvement in stereoselectivity over radical-mediated cyclization of the same substrate (cis/trans ≈ 2) [1]. Cyclization of the aryllithium derived from 4-(2-bromophenyl)-1-pentene also yields a cis/trans ratio of approximately 2, confirming the superiority of the alkyllithium–carbolithiation route specifically for cis-isomer procurement [1].

Stereoselective Synthesis Intramolecular Carbolithiation Indane Cyclization

cis-Tricarbonylchromium Complexes Exhibit First-Order-Resolved Aromatic Proton NMR Spectra Not Observed for trans-Isomer Complexes

The ¹H NMR spectrum of tricarbonyl-(trans-1,3-dimethylindane)chromium shows four well-separated aromatic proton signals amenable to first-order analysis, whereas the aromatic regions of cis-tricarbonyl-(1-substituted indane)chromium complexes (including the cis-1,3-dimethylindane derivative) display a distinctly different pattern characterized by signal separation attributed to a preferred Cr(CO)₃ tripodal conformation that minimizes steric interactions with the cis substituents [1]. This conformational locking in the cis complex provides resolved spectroscopic handles absent in the trans analogue.

Organometallic Chemistry NMR Spectroscopy Arene-Chromium Complexes

cis-1,3-Dimethylindane Serves as the More Readily Accessible Starting Material for Trikentrin Alkaloid Total Synthesis vs. the trans Isomer

In the total synthesis of (±)-iso-trans-trikentrin B, the synthetic sequence was developed starting from cis-1,3-dimethylindane because it is the more readily available isomer; model studies were conducted exclusively with the cis isomer before a stereoselective procedure for the trans isomer was achieved [1]. An X-ray crystal structure of the indanol intermediate derived from the cis isomer confirmed the relative stereochemistry, enabling subsequent elaboration to the trans-configured natural product [1]. This establishes the cis isomer as the preferred entry point for trikentrin-family alkaloid synthesis.

Total Synthesis Marine Natural Products Indole Alkaloids

Catalytic Enantioselective Negishi Coupling Specifically Targets trans-1,3-Dimethylindane, Highlighting cis Isomer Complementarity in Medicinal Chemistry Applications

A nickel-catalyzed enantioselective Negishi cross-coupling of racemic secondary benzylic halides was applied to synthesize trans-1,3-dimethylindane as a key intermediate for antibacterial agents, achieving >90% enantiomeric excess [1]. This catalytic method is stereoconvergent and specifically produces the trans diastereomer, demonstrating that when the synthetic target requires the trans configuration, the cis isomer cannot serve as a direct substitute. Conversely, for applications requiring the cis geometry—such as the trikentrin total synthesis—procurement of cis-1,3-dimethylindane is mandatory.

Enantioselective Catalysis Negishi Coupling Antibacterial Agents

cis-1,3-Dimethylindane (CAS 26561-33-1): Evidence-Backed Application Scenarios for Procurement Planning


Stereoselective Synthesis of cis-1,3-Disubstituted Indane Scaffolds via Intramolecular Carbolithiation

When a synthetic route demands cis-1,3-dimethylindane in high diastereomeric purity, the intramolecular carbolithiation protocol of Bailey et al. delivers a 12:1 cis/trans ratio, a 6-fold improvement over radical cyclization methods [1]. This route is the evidence-backed choice for laboratories scaling up cis-indane intermediates for natural product or materials chemistry programs.

Organometallic Probe Synthesis Using cis-Configured Indane–Chromium Tricarbonyl Complexes

The cis geometry enforces a preferred Cr(CO)₃ tripodal conformation that produces well-resolved, first-order ¹H NMR spectra, enabling detailed stereoelectronic analysis not possible with the trans isomer [2]. Researchers developing chiral arene–chromium catalysts or studying metal–arene hapticity should select the cis isomer to exploit this conformational rigidity.

Model Studies and Route Scouting for Trikentrin Alkaloid Total Synthesis

The total synthesis of (±)-iso-trans-trikentrin B was developed using cis-1,3-dimethylindane as the initial, more readily accessible scaffold, with X-ray crystallographic confirmation of the key indanol intermediate stereochemistry [3]. Procurement of the cis isomer is recommended for academic and industrial groups initiating synthetic campaigns toward trikentrin-family marine alkaloids.

Stereochemical Complementarity in Medicinal Chemistry: Distinguishing cis vs. trans Indane Building Blocks

Enantioselective Negishi coupling selectively produces trans-1,3-dimethylindane (>90% ee) for antibacterial agent synthesis, while cis-1,3-dimethylindane is uniquely required for cis-configured natural product targets [4]. Procurement workflows must verify stereochemical identity—CAS 26561-33-1 for cis, CAS 40324-83-2 for trans—to avoid costly mis-specification in biological screening campaigns.

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